molecular formula C6H10N2O B8594191 N-ethyl-N'-propargylurea

N-ethyl-N'-propargylurea

Cat. No.: B8594191
M. Wt: 126.16 g/mol
InChI Key: JUYNEKPSUIOAAH-UHFFFAOYSA-N
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Description

N-Ethyl-N'-propargylurea is a substituted urea derivative characterized by an ethyl group and a propargyl (prop-2-yn-1-yl) group attached to the urea core. Ureas, with the general structure R₁R₂N–CO–NR₃R₄, are versatile compounds in organic synthesis, medicinal chemistry, and materials science due to their hydrogen-bonding capacity and structural modularity.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-ethyl-3-prop-2-ynylurea

InChI

InChI=1S/C6H10N2O/c1-3-5-8-6(9)7-4-2/h1H,4-5H2,2H3,(H2,7,8,9)

InChI Key

JUYNEKPSUIOAAH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC#C

Origin of Product

United States

Comparison with Similar Compounds

N-Ethyl-N'-Phenylurea

  • Structure : Ethyl and phenyl substituents.
  • Applications: Used as a chemical intermediate in organic synthesis.
  • Key Differences : The phenyl group enhances lipophilicity compared to the propargyl group, favoring applications in hydrophobic systems. Unlike propargyl, phenyl lacks click chemistry reactivity.

N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimide (EDC)

  • Applications : Widely used as a coupling agent for activating carboxyl groups in peptide synthesis and biosensor fabrication .
  • Key Differences : Carbodiimides like EDC are electrophilic, enabling carboxylate activation, whereas ureas are generally unreactive unless functionalized with groups like propargyl for further derivatization.

N-Ethyl-N'-Nitro-N-nitrosoguanidine

  • Structure : Ethyl and nitroso groups.
  • Applications : A nitrosourea alkylating agent used in cancer research to induce DNA damage (e.g., O⁶-methylguanine lesions) .
  • Key Differences : The nitroso group confers alkylating activity and cytotoxicity, absent in this compound. Propargyl-substituted ureas are more likely to participate in conjugation than alkylation.

Thiourea Derivatives (e.g., N-Ethyl-N'-[4-(triazoloazepinyl)phenyl]thiourea)

  • Structure : Sulfur replaces urea’s carbonyl oxygen.
  • Applications : Used in cyclization reactions; thioureas exhibit stronger hydrogen-bonding and metal coordination than ureas .
  • Key Differences : Thioureas are more nucleophilic and redox-active, whereas propargyl-substituted ureas may prioritize alkyne-specific reactivity.

Comparative Data Table

Compound Name Substituents Core Structure Key Applications Reactivity/Properties References
This compound Ethyl, Propargyl Urea Hypothetical: Bioconjugation, polymers Alkyne click chemistry, H-bonding
N-Ethyl-N'-phenylurea Ethyl, Phenyl Urea Organic synthesis Lipophilic, low toxicity
EDC Ethyl, Dimethylaminopropyl Carbodiimide Peptide coupling, biosensors Carboxyl activation, water-soluble
N-Ethyl-N'-nitro-N-nitrosoguanidine Ethyl, Nitroso Nitrosourea DNA alkylation, cytotoxicity studies Genotoxic, alkylates O⁶-guanine
Thiourea derivatives Ethyl, Heterocyclic Thiourea Cyclization reactions, catalysis Strong H-bonding, metal coordination

Research Findings and Mechanistic Insights

  • Click Chemistry Potential: The propargyl group in this compound could enable conjugation with azide-functionalized molecules, a strategy employed in biosensor development (e.g., PANI-based sensors using EDC/NHS chemistry) .
  • Toxicity Profile: Unlike nitrosoureas (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine), non-alkylating ureas like this compound are expected to exhibit lower genotoxicity, aligning with the safety profile of N-ethyl-N'-phenylurea .
  • Solubility and Stability: Propargyl substituents may reduce aqueous solubility compared to polar groups (e.g., dimethylaminopropyl in EDC) but enhance compatibility with organic solvents for polymer synthesis .

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